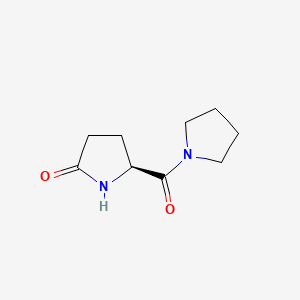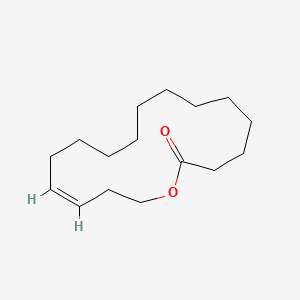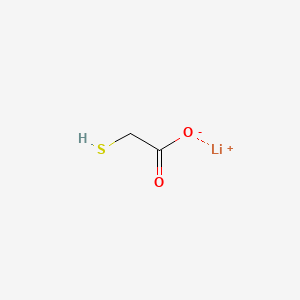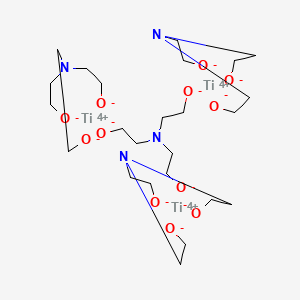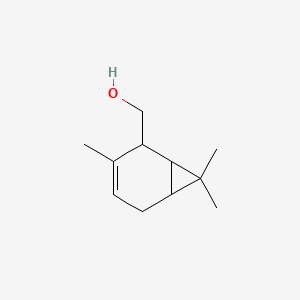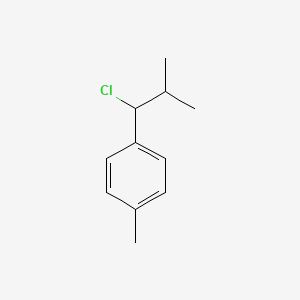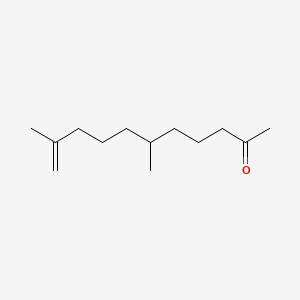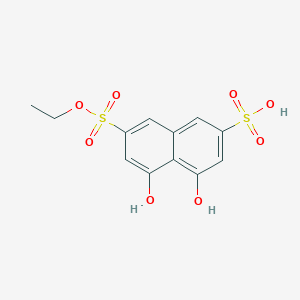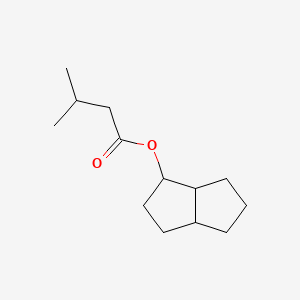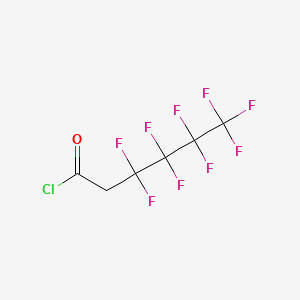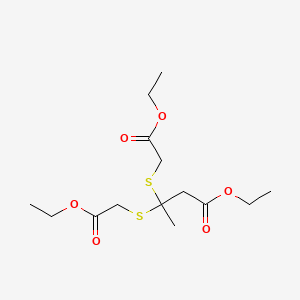
Isooctyl isotridecyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isooctyl isotridecyl phthalate is a type of phthalate ester, commonly used as a plasticizer to enhance the flexibility and durability of plastic products. Phthalates are a group of chemicals used to make plastics more flexible and harder to break. This compound, like other phthalates, is used in a variety of applications, including in the production of polyvinyl chloride (PVC) products, coatings, and other plastic materials .
Métodos De Preparación
Isooctyl isotridecyl phthalate is synthesized through the esterification of phthalic acid with isooctyl and isotridecyl alcohols. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 150°C to 200°C and may require several hours to complete .
In industrial production, the process is scaled up, and continuous flow reactors may be used to enhance efficiency and yield. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for large-scale production of this compound .
Análisis De Reacciones Químicas
Isooctyl isotridecyl phthalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, which can lead to the formation of phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Isooctyl isotridecyl phthalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a plasticizer in the production of flexible PVC products, which are widely used in various chemical processes and laboratory equipment.
Mecanismo De Acción
The mechanism by which isooctyl isotridecyl phthalate exerts its effects involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can mimic or interfere with the action of natural hormones, leading to altered hormone levels and disrupted physiological processes. The compound can bind to hormone receptors, such as estrogen receptors, and activate or inhibit their signaling pathways .
Comparación Con Compuestos Similares
Isooctyl isotridecyl phthalate is similar to other phthalate esters, such as diisodecyl phthalate (DIDP) and diisononyl phthalate (DINP). These compounds share similar chemical structures and properties, including their use as plasticizers in PVC products. this compound is unique in its specific combination of isooctyl and isotridecyl alcohols, which can provide distinct physical and chemical properties compared to other phthalates .
Similar Compounds
- Diisodecyl phthalate (DIDP)
- Diisononyl phthalate (DINP)
- Dioctyl phthalate (DOP)
- Dibutyl phthalate (DBP)
- Diethylhexyl phthalate (DEHP)
Propiedades
Número CAS |
94979-21-2 |
|---|---|
Fórmula molecular |
C29H48O4 |
Peso molecular |
460.7 g/mol |
Nombre IUPAC |
1-O-(11-methyldodecyl) 2-O-(6-methylheptyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C29H48O4/c1-24(2)18-12-9-7-5-6-8-10-16-22-32-28(30)26-20-14-15-21-27(26)29(31)33-23-17-11-13-19-25(3)4/h14-15,20-21,24-25H,5-13,16-19,22-23H2,1-4H3 |
Clave InChI |
QFGMLZIZDZLELS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



